4-(Tert-butylsulfanyl)benzene-1-carbothioamide
Overview
Description
4-(Tert-butylsulfanyl)benzene-1-carbothioamide is an organic chemical compound with the molecular formula C11H15NS2 and a molecular weight of 225.4 g/mol. It is characterized by the presence of a tert-butylsulfanyl group attached to a benzene ring, which is further connected to a carbothioamide group. This compound is primarily used in research and development as a versatile small molecule scaffold .
Preparation Methods
The synthesis of 4-(Tert-butylsulfanyl)benzene-1-carbothioamide typically involves the reaction of 4-(tert-butylsulfanyl)benzene-1-thiol with a suitable carbothioamide precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-(Tert-butylsulfanyl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Hydrolysis: The carbothioamide group can be hydrolyzed to form the corresponding carboxylic acid and thiol under acidic or basic conditions
Scientific Research Applications
4-(Tert-butylsulfanyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-(Tert-butylsulfanyl)benzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfanyl group can modulate the compound’s binding affinity and specificity, while the carbothioamide group can participate in hydrogen bonding and other interactions. These interactions can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-(Tert-butylsulfanyl)benzene-1-carbothioamide can be compared with similar compounds such as:
4-(tert-Butylsulfanyl)benzene-1-thiol: Lacks the carbothioamide group, making it less versatile in certain reactions.
4-(tert-Butylsulfanyl)benzene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbothioamide group, leading to different reactivity and applications.
4-(tert-Butylsulfanyl)benzene-1-sulfonamide: Features a sulfonamide group, which can alter its biological activity and chemical properties.
Properties
IUPAC Name |
4-tert-butylsulfanylbenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS2/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUKPGVHPVCYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(C=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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